2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid
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Overview
Description
SAR247799 is a selective G-protein-biased sphingosine-1-phosphate receptor-1 (S1P1) agonist. It is known for its oral activity and has been studied for its potential in endothelial protection, particularly in conditions such as type-2 diabetes and metabolic syndrome . The compound is notable for its ability to activate S1P1 without causing receptor desensitization, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthetic routes and reaction conditions for SAR247799 involve several steps, including the use of specific reagents and catalysts. The detailed synthetic pathway is proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and activity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
SAR247799 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in SAR247799.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SAR247799 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the S1P1 receptor and its signaling pathways.
Biology: The compound is employed in research to understand its effects on endothelial cells and its potential protective properties.
Medicine: SAR247799 is being investigated for its therapeutic potential in treating conditions like type-2 diabetes, metabolic syndrome, and cardiovascular diseases
Mechanism of Action
SAR247799 exerts its effects by selectively activating the S1P1 receptor. This activation leads to the phosphorylation of extracellular-regulated kinase-1/2 (Erk1/2) and protein kinase B (Akt), which are involved in various cellular processes . The compound’s G-protein-biased signaling ensures that it activates protective pathways in endothelial cells without causing receptor desensitization . This unique mechanism makes SAR247799 a valuable compound for therapeutic research.
Comparison with Similar Compounds
SAR247799 is compared with other S1P1 agonists such as siponimod and FTY-720-P. While siponimod and FTY-720-P are also potent S1P1 agonists, they tend to cause receptor desensitization and lymphopenia . In contrast, SAR247799 does not cause these adverse effects, making it a unique and promising candidate for therapeutic applications . The similar compounds include:
Siponimod: A clinically used S1P1 functional antagonist.
FTY-720-P: Another S1P1 agonist with similar potency but different side effect profiles.
SAR247799’s ability to activate S1P1 without desensitization sets it apart from these similar compounds, highlighting its potential for safer and more effective therapeutic use.
Properties
Molecular Formula |
C21H16ClN3O5 |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C21H16ClN3O5/c1-11-6-13(7-12(2)18(11)28-10-17(26)27)19-24-16-9-23-21(25-20(16)30-19)29-15-5-3-4-14(22)8-15/h3-9H,10H2,1-2H3,(H,26,27) |
InChI Key |
WRBZNIUFAKIIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)C)C2=NC3=CN=C(N=C3O2)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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